molecular formula C9H13BrClNO B13448510 2-{[(2-Bromophenyl)methyl]amino}ethan-1-ol hydrochloride

2-{[(2-Bromophenyl)methyl]amino}ethan-1-ol hydrochloride

Cat. No.: B13448510
M. Wt: 266.56 g/mol
InChI Key: JVGOHQLVOVLIEA-UHFFFAOYSA-N
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Description

2-{[(2-Bromophenyl)methyl]amino}ethan-1-ol hydrochloride is a chemical compound with the molecular formula C9H12BrNO·HCl It is an organic compound that contains a bromophenyl group, an amino group, and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-Bromophenyl)methyl]amino}ethan-1-ol hydrochloride typically involves the reaction of 2-bromobenzylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

2-Bromobenzylamine+Ethylene oxide2-[(2-Bromophenyl)methyl]aminoethan-1-ol\text{2-Bromobenzylamine} + \text{Ethylene oxide} \rightarrow \text{2-{[(2-Bromophenyl)methyl]amino}ethan-1-ol} 2-Bromobenzylamine+Ethylene oxide→2-[(2-Bromophenyl)methyl]aminoethan-1-ol

The product is then treated with hydrochloric acid to form the hydrochloride salt:

2-[(2-Bromophenyl)methyl]aminoethan-1-ol+HCl2-[(2-Bromophenyl)methyl]aminoethan-1-ol hydrochloride\text{2-{[(2-Bromophenyl)methyl]amino}ethan-1-ol} + \text{HCl} \rightarrow \text{this compound} 2-[(2-Bromophenyl)methyl]aminoethan-1-ol+HCl→2-[(2-Bromophenyl)methyl]aminoethan-1-ol hydrochloride

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-Bromophenyl)methyl]amino}ethan-1-ol hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-{[(2-Bromophenyl)methyl]amino}acetaldehyde.

    Reduction: Formation of 2-{[(Phenyl)methyl]amino}ethan-1-ol.

    Substitution: Formation of 2-{[(2-Azidophenyl)methyl]amino}ethan-1-ol or 2-{[(2-Mercaptophenyl)methyl]amino}ethan-1-ol.

Scientific Research Applications

2-{[(2-Bromophenyl)methyl]amino}ethan-1-ol hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(2-Bromophenyl)methyl]amino}ethan-1-ol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(4-bromophenyl)ethan-1-ol hydrochloride
  • 2-Amino-2-(3-bromophenyl)ethan-1-ol hydrochloride
  • 2-Amino-2-methylpropan-1-ol

Uniqueness

2-{[(2-Bromophenyl)methyl]amino}ethan-1-ol hydrochloride is unique due to the presence of the bromophenyl group, which imparts specific chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C9H13BrClNO

Molecular Weight

266.56 g/mol

IUPAC Name

2-[(2-bromophenyl)methylamino]ethanol;hydrochloride

InChI

InChI=1S/C9H12BrNO.ClH/c10-9-4-2-1-3-8(9)7-11-5-6-12;/h1-4,11-12H,5-7H2;1H

InChI Key

JVGOHQLVOVLIEA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNCCO)Br.Cl

Origin of Product

United States

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